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Compound of Interest

Compound Name:
3-Bromo-4-

isopropoxybenzaldehyde

Cat. No.: B112198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-4-isopropoxybenzaldehyde is an aromatic aldehyde containing a bromine atom and

an isopropoxy group on the benzene ring. This substitution pattern makes it a valuable

intermediate in organic synthesis, particularly in the development of novel pharmaceutical

compounds and other specialty chemicals. Its unique electronic and steric properties, conferred

by the bromo and isopropoxy substituents, influence its reactivity and potential applications in

medicinal chemistry and materials science. This document provides a comprehensive overview

of its known physicochemical properties, synthesis, and safety information.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-4-isopropoxybenzaldehyde is

presented below. It is important to note that while some data is available from commercial

suppliers, a complete, experimentally verified dataset is not extensively published in peer-

reviewed literature.

Table 1: Summary of Physicochemical Data for 3-Bromo-4-isopropoxybenzaldehyde
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Property Value Source

Molecular Formula C₁₀H₁₁BrO₂ [1]

Molecular Weight 243.10 g/mol [1]

CAS Number 191602-84-3 [1][2]

Appearance Not specified (likely a solid) Inferred

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Solubility Data not available

SMILES
O=CC1=CC=C(OC(C)C)C(Br)

=C1
[1]

Note: "Data not available" indicates that the information could not be found in publicly

accessible databases and literature at the time of this report. Researchers are advised to

determine these properties experimentally as needed.

Spectral Data
Spectral analysis is crucial for the structural confirmation of 3-Bromo-4-
isopropoxybenzaldehyde. While specific spectra for this compound are available from some

commercial suppliers, they are not widely published.[1] Below is a summary of expected

spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show signals corresponding to the aldehydic proton (likely a singlet between 9.5 and 10.5

ppm), the aromatic protons (in the range of 6.5-8.0 ppm, with splitting patterns dictated by

their coupling), the methine proton of the isopropoxy group (a septet around 4.5-5.0 ppm),

and the methyl protons of the isopropoxy group (a doublet around 1.2-1.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show

distinct peaks for the carbonyl carbon of the aldehyde (typically 185-195 ppm), the aromatic
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carbons (110-160 ppm), and the carbons of the isopropoxy group (methine carbon around

65-75 ppm and methyl carbons around 20-25 ppm).

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption

band for the aldehyde C=O stretch, typically in the region of 1680-1710 cm⁻¹. Other

significant peaks would include C-H stretches for the aromatic and aliphatic portions, C-O-C

stretching for the ether linkage, and C-Br stretching.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an

M+2 peak of nearly equal intensity, which is characteristic of a compound containing one

bromine atom. Fragmentation patterns would likely involve the loss of the aldehyde group

and cleavage of the isopropoxy group.

Experimental Protocols
Synthesis of 3-Bromo-4-isopropoxybenzaldehyde
A common synthetic route to 3-Bromo-4-isopropoxybenzaldehyde involves the etherification

of 3-bromo-4-hydroxybenzaldehyde with an isopropyl halide. The following is a general

experimental protocol based on analogous reactions.

Reaction Scheme:

Materials:

3-Bromo-4-hydroxybenzaldehyde

2-Bromopropane (or 2-iodopropane)

Potassium carbonate (K₂CO₃) or another suitable base

Acetone or Dimethylformamide (DMF) as solvent

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

To a solution of 3-bromo-4-hydroxybenzaldehyde in a suitable solvent (e.g., acetone or DMF)

in a round-bottom flask, add a molar excess of a base such as potassium carbonate.
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Stir the mixture at room temperature under an inert atmosphere for a short period to facilitate

the formation of the phenoxide.

Add a slight molar excess of 2-bromopropane to the reaction mixture.

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by a suitable method, such as column chromatography on silica gel

or recrystallization, to yield pure 3-Bromo-4-isopropoxybenzaldehyde.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectral

methods outlined in Section 3 (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by melting

point analysis if the product is a solid.

Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of 3-
Bromo-4-isopropoxybenzaldehyde.

Synthesis

Work-up Purification Analysis

3-Bromo-4-hydroxybenzaldehyde
+ 2-Bromopropane

+ Base (e.g., K2CO3)

Reaction at Reflux

Solvent (e.g., Acetone)

Cool to RT Filtration Solvent Evaporation Crude Product Column Chromatography
or Recrystallization

Pure 3-Bromo-4-
isopropoxybenzaldehyde

NMR, IR, MS,
Melting Point
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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